(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1899976
CAS No.
223906-37-4
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

CAS Number

223906-37-4

Product Name

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1

InChI Key

URUDVMKJOXKZHR-GFCCVEGCSA-N

SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral organic compound belonging to the class of oxazolidinones. Oxazolidinones are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The "R" in the name indicates the specific configuration of the molecule around a chiral center.

Information on the origin and specific significance of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in scientific research is currently limited. However, oxazolidinones as a class have attracted interest due to their potential biological activities, particularly as antimicrobials [].


Molecular Structure Analysis

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one possesses a cyclic structure with five members. The ring consists of one nitrogen atom, one oxygen atom, and three carbon atoms. Two phenyl groups (benzene rings) are attached to the carbon atoms on either side of the nitrogen atom, and a methyl group (CH3) is attached to the fourth carbon atom. The specific configuration of the molecule around the carbon atom bonded to the methyl group is designated as "R".

          O         / \        C   N - C (R)       / \  |      CH3 Ph  Ph

(Ph represents a phenyl group)

Key features of the structure include:

  • The presence of the heterocyclic ring with nitrogen and oxygen atoms, which can participate in hydrogen bonding and other interactions.
  • The two phenyl groups, which can contribute to the overall hydrophobicity of the molecule.
  • The methyl group, which may influence the molecule's interaction with other molecules.
  • The chirality due to the "R" configuration, which can affect the molecule's biological activity.
  • Chiral Building Block

    The presence of a chiral center (designated by (R) in the name) makes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one a valuable building block for the synthesis of other chiral molecules. Chiral molecules are essential in drug development as they can interact with biological targets in a specific way. This compound could potentially serve as a starting material for the synthesis of new drugs or other bioactive molecules.

  • Asymmetric Synthesis

    The chiral nature of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could also be exploited in asymmetric synthesis reactions. Asymmetric synthesis allows for the selective production of one enantiomer (mirror image) of a molecule over the other. This is crucial in many areas of research, particularly in drug development where only one enantiomer may have the desired therapeutic effect.

  • Investigation of Oxazolidinone Properties

    Research on (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could contribute to a broader understanding of the properties and potential applications of oxazolidinones in general. By studying its reactivity and biological activity, researchers can gain insights into the design and development of new oxazolidinone-based drugs with various therapeutic applications.

XLogP3

3.2

Wikipedia

(4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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